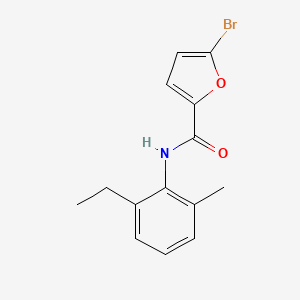
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine, also known as MDMQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MDMQ is a quinoline derivative that has been synthesized using different methods. The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied to understand its potential applications.
作用机制
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine's mechanism of action is not well understood. However, studies have suggested that the compound may interact with various cellular targets, including enzymes, receptors, and ion channels. N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. The compound has also been shown to interact with various receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. Additionally, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to modulate the activity of various ion channels, including the voltage-gated sodium channel and the NMDA receptor.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, which are enzymes involved in the breakdown of neurotransmitters. N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has also been shown to modulate the activity of various neurotransmitter receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. Additionally, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to modulate the activity of various ion channels, including the voltage-gated sodium channel and the NMDA receptor.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has several advantages and limitations for lab experiments. The compound has high solubility in organic solvents, making it easy to dissolve in various solutions. Additionally, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has high stability, making it suitable for long-term storage. However, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has low water solubility, which can limit its use in aqueous solutions. Additionally, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has low bioavailability, which can limit its use in vivo.
未来方向
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has several potential future directions for research. One potential direction is to study the compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another potential direction is to study the compound's potential as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids. Additionally, future research could focus on developing new synthesis methods for N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine to improve its solubility and bioavailability.
合成方法
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine can be synthesized using different methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the reaction of a tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Friedländer synthesis involves the reaction of an aminoaryl ketone with an aldehyde in the presence of an acid catalyst. The Skraup synthesis involves the reaction of an aniline with a ketone or aldehyde in the presence of an oxidizing agent and an acid catalyst.
科学研究应用
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been studied for its potential as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids. In neuroscience, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been studied for its potential as a neuroprotective agent and as a tool for studying the mechanisms of neuronal signaling.
属性
IUPAC Name |
N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-4-5-14-11-13(2)18(20-17(14)10-12)19-15-6-8-16(21-3)9-7-15/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFUSWJUJMIJLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B5755089.png)
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755091.png)

![2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5755106.png)

![4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5755118.png)

![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)
![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)
![1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5755147.png)


